molecular formula C11H15NO B185208 (R)-2-benzylmorpholine CAS No. 131887-51-9

(R)-2-benzylmorpholine

Cat. No. B185208
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-LLVKDONJSA-N
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Description

(R)-2-benzylmorpholine, also known as (R)-2-benzyl-4-morpholine, is a chiral secondary amine with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. It is a chiral, optically active compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has been used in the synthesis of various compounds, including drugs, and has been studied for its potential therapeutic applications. In addition, (R)-2-benzylmorpholine has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Scientific Research Applications

  • Synthesis of ®-2-benzylmorpholine
    • Scientific Field : Organic Chemistry
    • Summary of Application : ®-2-benzylmorpholine is synthesized from L-phenylalaninol . This process is important in the field of organic chemistry as it provides a method for creating this compound, which may have further applications in research and industry .
    • Methods of Application : The synthesis involves the stereospecific rearrangement of β-amino alcohol using a catalytic amount of (CF3CO)2O . Another method features a high diastereocontrol using an endocyclic oxidation of phenylglycinol-derived morpholine .
    • Results or Outcomes : The result of this process is the efficient synthesis of ®-2-benzylmorpholine .

properties

IUPAC Name

(2R)-2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439192
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-benzylmorpholine

CAS RN

131887-51-9
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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